4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-5-one
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Overview
Description
4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-5-one is a chemical compound with the molecular formula C11H18N2O2 and a molecular weight of 210.27 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a cyclopropyl group, an oxa (oxygen-containing) ring, and a diazaspiro (nitrogen-containing) ring system. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-5-one typically involves the reaction of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one with cyclopropylamine under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), can be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted spirocyclic compounds.
Scientific Research Applications
4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-5-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-5-one can be compared with other similar compounds, such as:
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one: This compound shares a similar spirocyclic structure but lacks the cyclopropyl group.
4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one: This compound has a similar structure but differs in the position of the cyclopropyl group.
1,4-Diazaspiro[5.5]undecan-3-one: This compound lacks the oxa (oxygen-containing) ring and has a different substitution pattern.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C11H18N2O2 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
4-cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-5-one |
InChI |
InChI=1S/C11H18N2O2/c14-10-11(3-5-12-6-4-11)15-8-7-13(10)9-1-2-9/h9,12H,1-8H2 |
InChI Key |
UFVSKDXYAFYLBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCOC3(C2=O)CCNCC3 |
Origin of Product |
United States |
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